2-(benzylsulfanyl)-N-{4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,3-thiazol-2-yl}acetamide hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(benzylsulfanyl)-N-{4-[(1,2,3,4-tetrahydroisoquinolin-2-yl)methyl]-1,3-thiazol-2-yl}acetamide hydrochloride is a useful research compound. Its molecular formula is C22H24ClN3OS2 and its molecular weight is 446.02. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
Compounds similar to "2-(benzylthio)-N-(4-((3,4-dihydroisoquinolin-2(1H)-yl)methyl)thiazol-2-yl)acetamide hydrochloride" have been synthesized through various chemical reactions, often aiming to explore their biological activities. For instance, novel derivatives containing quinoline linkage as potent antibacterial agents have been developed, indicating the potential of these compounds in medicinal chemistry (Bhoi et al., 2015). Similarly, the ring transformations of β-lactam-condensed 1,3-benzothiazines to isoquinoline and thiazole derivatives highlight the chemical versatility and potential for creating compounds with varied biological activities (Fodor et al., 2012).
Biological Activities
The synthesized compounds exhibit a range of biological activities, including antimicrobial, antimalarial, anticancer, and anti-inflammatory effects. For example, a series of 2-[2-(7-chloroquinolin-4-ylthio)-4-methylthiazol-5-yl]-N-phenylacetamide derivatives demonstrated potential antimalarial and anticancer activities (Ramírez et al., 2020). Another study on thiazoloisoquinolines explored their structural characteristics and methylation reactions, which could have implications for their pharmacological applications (Hall & Taurins, 1968).
Mechanism of Action
Target of Action
Compounds with a 1,2,3,4-tetrahydroisoquinoline (thiq) scaffold, which is present in this compound, have been reported to exert diverse biological activities against various infective pathogens and neurodegenerative disorders .
Mode of Action
It’s known that thiq-based compounds interact with their targets to exert biological activities
Biochemical Pathways
Thiq-based compounds are known to impact various biochemical pathways related to infective pathogens and neurodegenerative disorders . The specific pathways affected by this compound and their downstream effects would require further investigation.
Result of Action
Thiq-based compounds are known to exert diverse biological activities
Properties
IUPAC Name |
2-benzylsulfanyl-N-[4-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-1,3-thiazol-2-yl]acetamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23N3OS2.ClH/c26-21(16-27-14-17-6-2-1-3-7-17)24-22-23-20(15-28-22)13-25-11-10-18-8-4-5-9-19(18)12-25;/h1-9,15H,10-14,16H2,(H,23,24,26);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NLLUELMHXYLPTG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC2=CC=CC=C21)CC3=CSC(=N3)NC(=O)CSCC4=CC=CC=C4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3OS2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
446.0 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.